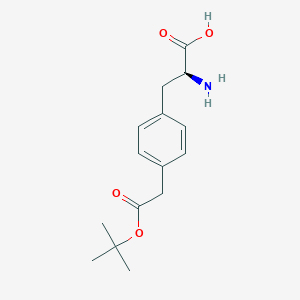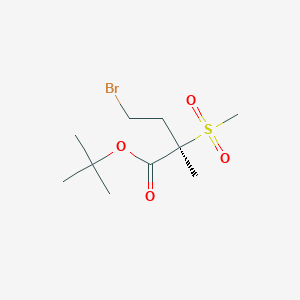
tert-Butyl (R)-4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that features a tert-butyl ester group, a bromine atom, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反応の分析
Types of Reactions
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfone and alcohol derivatives, respectively .
科学的研究の応用
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate include:
- tert-Butyl ®-4-bromo-2-methylbutanoate
- tert-Butyl ®-4-bromo-2-(methylsulfonyl)butanoate
- tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)pentanoate
Uniqueness
The uniqueness of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C10H19BrO4S |
|---|---|
分子量 |
315.23 g/mol |
IUPAC名 |
tert-butyl (2R)-4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C10H19BrO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7H2,1-5H3/t10-/m1/s1 |
InChIキー |
QSXOPTGUIPYDIH-SNVBAGLBSA-N |
異性体SMILES |
C[C@@](CCBr)(C(=O)OC(C)(C)C)S(=O)(=O)C |
正規SMILES |
CC(C)(C)OC(=O)C(C)(CCBr)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


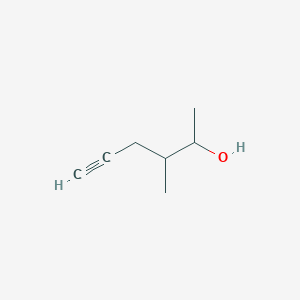
![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
![Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide](/img/structure/B13323209.png)

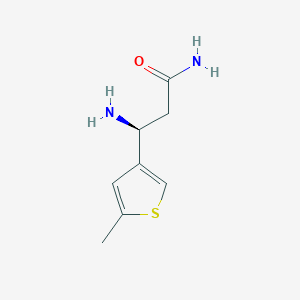
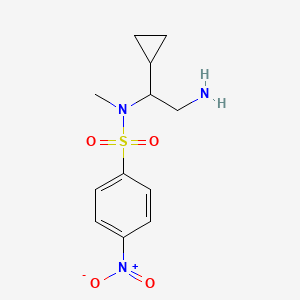
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
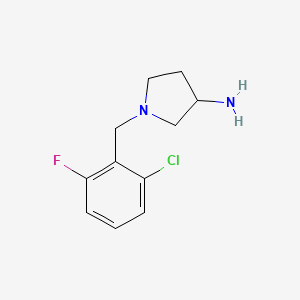
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
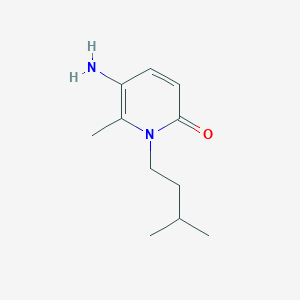
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
